Carbonic anhydrase inhibitor 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitors are a class of compounds that inhibit the activity of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction that plays a significant role in various physiological processes. Carbonic anhydrase inhibitor 12 is one such compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and other conditions .
Preparation Methods
The synthesis of carbonic anhydrase inhibitor 12 typically involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Carbonic anhydrase inhibitor 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbonic anhydrase inhibitor 12 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It helps in understanding the role of carbonic anhydrase in various physiological processes and diseases.
Medicine: It is explored for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Industry: It is used in the development of new drugs and in the study of enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 12 involves the inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in intraocular pressure in the case of glaucoma, or modulation of neuronal activity in the case of epilepsy .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 12 can be compared with other similar compounds such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase, this compound may have unique properties such as higher selectivity for specific isoforms of the enzyme or improved pharmacokinetic profiles. This uniqueness can make it more effective or safer for certain therapeutic applications .
Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic applications.
Properties
Molecular Formula |
C27H22BrN5O5S2 |
---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |
InChI Key |
AHXBLGYPELWYKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.